2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURBVFYCLCMKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197422 | |
| Record name | α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159871-55-3 | |
| Record name | α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159871-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[[(Phenylmethoxy)carbonyl]amino]cyclopropaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid, also known as (R)-benzyloxycarbonylamino-cyclopropyl-acetic acid, is a compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of approximately 249.26 g/mol. Its structural characteristics, including a cyclopropyl group and a benzyloxycarbonyl amino group, suggest potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's unique structure includes:
- Cyclopropyl Group : A three-membered carbon ring that may enhance bioactivity.
- Benzyloxycarbonyl Group : This moiety can increase lipophilicity, potentially improving membrane permeability.
- Amino Group : Essential for biological interactions.
Pharmacological Properties
While specific biological activity data for 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. The following table summarizes the potential activities based on structural similarities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid | C₁₃H₁₅NO₄ | Enantiomer with potential differences in activity |
| 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid | C₁₃H₁₅NO₄ | Similar structure but lacks chirality |
| Cyclopropylacetic acid | C₇H₈O₂ | No benzyloxycarbonyl group, simpler structure |
The exact mechanism of action for 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid is not well-documented. However, similar compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : Compounds with amino acid-like structures often act as enzyme inhibitors, modulating biochemical pathways.
- Receptor Modulation : The cyclopropyl moiety may influence receptor interactions, enhancing or inhibiting biological responses.
Case Studies and Research Findings
- Anti-inflammatory Activity : Research into related compounds suggests potential applications in anti-inflammatory therapies. For instance, studies on cyclopropane derivatives have indicated their efficacy in reducing inflammation markers.
- Analgesic Properties : Some analogs have demonstrated pain-relieving effects in animal models, indicating that 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid could exhibit similar properties.
- Synthetic Applications : The compound serves as a chiral building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for versatile functionalization.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : Compounds similar to 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid have been investigated for their potential as enzyme inhibitors or modulators in various biological pathways. The unique structure may enhance lipophilicity, improving membrane permeability and bioavailability.
- Therapeutic Roles : Interaction studies are crucial for understanding how this compound interacts with biological targets, which may lead to the development of new therapeutics for diseases such as Alzheimer's and Huntington's disease .
- Enzyme-Mediated Reactions : The compound can serve as a substrate or inhibitor in enzyme-mediated reactions, allowing for the exploration of its biochemical properties and potential therapeutic effects.
Organic Synthesis
- Building Block in Synthesis : Due to its structural characteristics, 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid can be utilized as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
- Reactivity Studies : The compound's reactivity can be explored through various organic reactions, such as decarboxylation or halogenation, providing insights into its synthetic utility .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Investigated the inhibition properties of similar compounds on specific enzymes related to metabolic pathways. Found potential for therapeutic applications in metabolic disorders. |
| Study 2 | Pharmacokinetics | Examined the absorption and distribution of compounds with similar structures in vivo. Results indicated enhanced bioavailability due to structural modifications like benzyloxycarbonyl groups. |
| Study 3 | Synthetic Methodology | Developed novel synthetic routes for producing cyclopropane-containing compounds, highlighting the utility of 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid as an intermediate. |
Chemical Reactions Analysis
Deprotection of the Benzyloxycarbonyl (Cbz) Group
The Cbz group serves as a temporary protective moiety for the amine, removable under mild reducing conditions.
Reaction Conditions
-
Catalytic Hydrogenolysis : Exposure to hydrogen gas (H₂) in the presence of palladium catalysts (e.g., Pd/C) cleaves the Cbz group, yielding 2-amino-2-cyclopropylacetic acid and benzyl alcohol as byproducts.
-
Acidic Hydrolysis : Strong acids (e.g., HBr in acetic acid) can also remove the Cbz group but risk side reactions due to the acid-sensitive cyclopropane ring.
Mechanism
Hydrogenolysis proceeds via adsorption of H₂ onto the catalyst surface, followed by cleavage of the Cbz carbamate bond (Fig. 1). The cyclopropane ring remains intact under these conditions.
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Cbz deprotection | H₂ (1 atm), 10% Pd/C, EtOAc | 2-Amino-2-cyclopropylacetic acid + CO₂ | >90% |
Decarboxylative Halogenation
The carboxylic acid group undergoes decarboxylation under halogenation conditions, forming cyclopropyl-containing halides.
Key Methods
-
Hunsdiecker–Borodin Reaction : Reacting the silver salt of the acid with bromine (Br₂) produces 1-bromo-1-cyclopropylethane. This radical-based mechanism avoids cyclopropane ring opening .
-
Cristol–Firth Modification : Using HgO and Br₂ in carbon tetrachloride yields bromocyclopropane derivatives with reduced side reactions .
Mechanistic Insights
Decarboxylation involves homolytic cleavage of the C–COOH bond, generating a cyclopropylmethyl radical intermediate. Bromine then abstracts a hydrogen atom, forming the alkyl bromide (Fig. 2) .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Bromodecarboxylation | Ag salt, Br₂, CCl₄, 80°C | 1-Bromo-1-cyclopropylethane | 61% |
| Cristol–Firth Bromination | HgO, Br₂, CCl₄, reflux | Bromocyclopropane | 69% |
Esterification and Amide Formation
The carboxylic acid participates in nucleophilic acyl substitution reactions.
Esterification
Reaction with alcohols (R–OH) under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions yields esters (Table 1).
Amide Synthesis
Activation of the acid (e.g., via EDCl/HOBt) followed by reaction with amines produces amides. The Cbz group remains stable under these conditions.
| Reaction Type | Reagents | Product | Applications |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, Δ | Methyl 2-Cbz-amino-2-cyclopropylacetate | Solubility enhancement |
| Amide Formation | EDCl, HOBt, R-NH₂ | 2-Cbz-amino-2-cyclopropylacetamide | Peptide mimetics design |
Peptide Coupling
As a β-amino acid derivative, it serves as a building block in peptide synthesis.
Mechanism
After Cbz deprotection, the free amine undergoes coupling with activated carboxylic acids (e.g., using HBTU or DIC) to form peptide bonds. The cyclopropane ring enhances conformational rigidity in resulting β-peptides.
Applications
-
Stabilized β-peptides with resistance to enzymatic degradation.
-
Synthesis of foldamers for structural biology studies.
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variants
The Z group (benzyloxycarbonyl) in Z-CprAA can be substituted with other carbamate-based protecting groups, altering stability, deprotection conditions, and applicability:
*Calculated based on (C₁₄H₁₈ClNO₄; 299.76 g/mol adjusted for Z-CprAA).
Key Insights :
- The Z group offers stability in basic environments, making it suitable for stepwise syntheses requiring orthogonal protection. However, its removal necessitates harsh conditions, limiting compatibility with acid-sensitive moieties.
- The Boc variant (tert-butoxy) is preferred for acid-compatible workflows, while Fmoc is ideal for solid-phase synthesis due to its mild deprotection .
Backbone and Cyclopropane Modifications
Z-CprAA’s cyclopropane ring distinguishes it from linear or bulkier cyclic analogs:
Key Insights :
- Cyclopropane’s ring strain in Z-CprAA may enhance reactivity in target binding but could reduce stability under thermal or acidic conditions compared to cyclohexyl derivatives .
- Linear analogs (e.g., leucinamide derivatives) exhibit greater flexibility, enabling adaptation to diverse enzyme active sites .
Q & A
Q. What is the significance of the cyclopropyl group in 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid for peptide design?
The cyclopropyl group imposes conformational rigidity due to its strained three-membered ring structure, which restricts rotational freedom in peptide backbones. This constraint enhances biostability and receptor selectivity by stabilizing specific secondary structures (e.g., β-turns or α-helices). For example, cyclopropane-containing amino acid analogues have been shown to improve peptide potency in receptor binding studies . To incorporate this compound into peptides, use solid-phase synthesis with Fmoc/t-Bu protection strategies, ensuring compatibility with the benzyloxycarbonyl (Cbz) protecting group.
Q. What are the standard synthetic routes for preparing 2-{[(benzyloxy)carbonyl]amino}-2-cyclopropylacetic acid?
A common method involves:
Cyclopropanation : Reacting a pre-functionalized cyclopropane precursor (e.g., methyl 2-chloro-2-cyclopropylideneacetate) with a benzyloxycarbonyl-protected amine.
Protection/Deprotection : Using Cbz-Cl (benzyl chloroformate) to protect the amino group under basic conditions (e.g., NaHCO₃ in dioxane/water).
Hydrolysis : Converting the ester intermediate to the carboxylic acid using LiOH or NaOH in THF/water.
Key intermediates should be characterized by -NMR and LC-MS to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- NMR Spectroscopy : - and -NMR to confirm cyclopropane ring integrity and Cbz-group presence.
- Mass Spectrometry (HRMS or LC-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.1 for C₁₃H₁₅NO₄).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area).
- Melting Point : Compare observed values with literature data (e.g., related cyclopropane derivatives melt at 150–160°C) .
Advanced Research Questions
Q. How can researchers design studies to evaluate the conformational effects of this compound in peptide analogues?
- Circular Dichroism (CD) : Compare spectra of peptides containing the cyclopropyl derivative with natural amino acids to detect shifts in secondary structure.
- Molecular Dynamics (MD) Simulations : Model the peptide’s flexibility and hydrogen-bonding patterns using software like GROMACS or AMBER.
- Receptor Binding Assays : Measure IC₅₀ values against target receptors (e.g., GPCRs) to correlate conformational rigidity with activity.
Reference studies by Hruby et al. on topographically constrained peptides for methodological guidance .
Q. How should contradictions in biological activity data across studies be addressed?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. methyl groups) using analogues like 2-(3,4-difluorophenyl) derivatives .
- Batch Purity Verification : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR + HPLC-MS) to rule out impurities.
- Receptor Subtype Profiling : Use radioligand binding assays to assess selectivity across receptor isoforms, as cyclopropyl groups may differentially affect subtypes .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation.
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze ester intermediates enantioselectively.
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol = 90:10) for final purification.
Document enantiomeric excess (ee) via polarimetry or chiral GC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
